![molecular formula C17H12ClFN2O3 B1192970 N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B1192970.png)
N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
KSC-392-150 is a novel inhibitor of the permeability transition pore (PTP).
Scientific Research Applications
Antimicrobial Agents
- A study synthesized compounds related to N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)-1,2-oxazole-3-carboxamide and tested them for antimicrobial activities. These compounds showed potential as antimicrobial agents against various bacterial and fungal species (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
- Another research synthesized a structurally similar compound and evaluated its antitumor activity. This compound showed inhibitory effects on the proliferation of some cancer cell lines (Hao et al., 2017).
Mitochondrial Permeability Transition Pore Inhibitors
- A derivative of the mentioned compound was identified as an inhibitor of the mitochondrial permeability transition pore (mtPTP), suggesting potential therapeutic applications for diseases related to mtPTP dysfunction (Šileikytė et al., 2019).
Anti-mycobacterial Agents
- Compounds similar in structure to N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)-1,2-oxazole-3-carboxamide were designed and synthesized, showing significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (Zítko et al., 2015).
Antioxidant Activity
- Novel derivatives containing elements of the compound's structure exhibited potent antioxidant activities. Some compounds were found to be more effective than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Antimicrobial Properties
- A study investigated pyrrole derivatives with elements similar to the compound for their antimicrobial properties. Some of these compounds exhibited high anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).
Acid Ceramidase Inhibitors
- Research on oxazolone carboxamides, structurally related to the compound, identified them as potential acid ceramidase inhibitors. These inhibitors could be valuable for studying sphingolipid-mediated disorders (Caputo et al., 2020).
properties
Product Name |
N-(5-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
---|---|
Molecular Formula |
C17H12ClFN2O3 |
Molecular Weight |
346.7424 |
IUPAC Name |
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClFN2O3/c1-9-2-4-11(18)7-13(9)20-17(23)14-8-16(24-21-14)10-3-5-12(19)15(22)6-10/h2-8,22H,1H3,(H,20,23) |
InChI Key |
FDJLUDAAOCJERP-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC=C(F)C(O)=C2)=C1)NC3=CC(Cl)=CC=C3C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KSC-392-150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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